molecular formula C15H16ClN3O2 B1383129 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1909316-93-3

3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1383129
CAS RN: 1909316-93-3
M. Wt: 305.76 g/mol
InChI Key: JMPXGHVZNQTVLE-UHFFFAOYSA-N
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Description

The compound “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound with the molecular weight of 305.76 . It is a salt with chloride (Cl) as the counterion . The IUPAC name of the compound is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” consists of a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for the compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives have been identified to possess significant anticancer activities. The presence of the benzofuran unit in the compound structure could potentially inhibit the growth of various cancer cell lines. For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . This suggests that our compound could be explored for its efficacy against these types of cancers.

Antiviral Therapy

Some benzofuran derivatives exhibit antiviral activities, which could make them suitable for the development of new antiviral drugs. For example, a benzofuran derivative has shown effectiveness against RSV LONG and A2 strains with low micromolar IC50 values . The compound could be studied further to assess its potential as an antiviral agent.

Future Directions

Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research could focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXGHVZNQTVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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